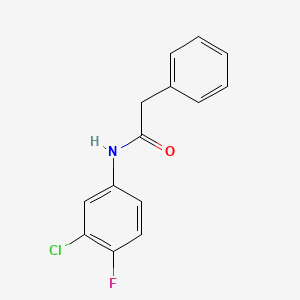
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as COE-III and belongs to the oxadiazole family of compounds. In
作用機序
The mechanism of action of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole varies depending on its application. In medicine, COE-III induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In agriculture, COE-III acts as a pesticide by inhibiting acetylcholinesterase, an enzyme necessary for the proper functioning of the nervous system in insects. In material science, COE-III acts as a building block for the synthesis of organic semiconductors by forming conjugated systems with other molecules.
Biochemical and Physiological Effects:
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown minimal toxicity in various studies. In medicine, COE-III has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. In agriculture, COE-III has been shown to have low toxicity in non-target organisms, making it an environmentally friendly alternative to traditional pesticides. In material science, COE-III has been shown to have good solubility and stability, making it a suitable building block for the synthesis of organic semiconductors.
実験室実験の利点と制限
The advantages of using 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity, high yield, and low toxicity. However, the limitations of using COE-III in lab experiments include its limited solubility in some solvents and its sensitivity to air and moisture.
将来の方向性
There are several future directions for the research on 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. In medicine, further studies are needed to investigate the potential of COE-III as a combination therapy with other anti-cancer agents. In agriculture, further studies are needed to investigate the efficacy of COE-III against other pests and its potential as a biopesticide. In material science, further studies are needed to investigate the potential of COE-III as a building block for the synthesis of organic photovoltaics and organic light-emitting diodes.
Conclusion:
In conclusion, 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a chemical compound with potential applications in various fields of scientific research. The synthesis method has been optimized to yield high purity and high yield of the compound. COE-III has shown potential as an anti-cancer agent, pesticide, and building block for the synthesis of organic semiconductors. The mechanism of action varies depending on its application, and COE-III has shown minimal toxicity in various studies. The advantages of using COE-III in lab experiments include its high purity, high yield, and low toxicity, while the limitations include its limited solubility and sensitivity to air and moisture. There are several future directions for the research on COE-III, including investigating its potential as a combination therapy, biopesticide, and building block for the synthesis of organic photovoltaics and organic light-emitting diodes.
合成法
The synthesis of 5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction between 2-cyclohexylethylamine and 4-methoxybenzohydrazide in the presence of acetic acid and acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has shown potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anti-cancer agent. Studies have shown that COE-III inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In agriculture, this compound has been studied for its potential as a pesticide. COE-III has shown effective control of pests such as aphids, whiteflies, and spider mites. In material science, this compound has been studied for its potential as a building block for the synthesis of organic semiconductors.
特性
IUPAC Name |
5-(2-cyclohexylethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-20-15-10-8-14(9-11-15)17-18-16(21-19-17)12-7-13-5-3-2-4-6-13/h8-11,13H,2-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZESWPWQMQXZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CCC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)phenyl]-N'-(3,4-dimethoxyphenyl)urea](/img/structure/B5836562.png)

![ethyl 3-{[(benzylthio)acetyl]amino}benzoate](/img/structure/B5836581.png)

![2-[(3,4-dichlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5836594.png)



![3-[5-(3,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5836636.png)
![ethyl 4-[({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B5836649.png)
![2-(2-chlorophenoxy)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5836654.png)

![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-[2-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5836670.png)
